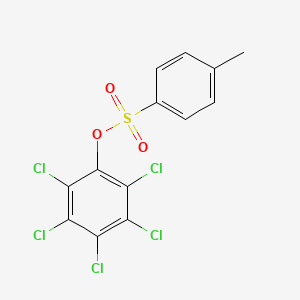
Pentachlorophenyl 4-methylbenzene-1-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pentachlorophenyl 4-methylbenzene-1-sulfonate is a chemical compound known for its unique structure and properties It is composed of a pentachlorophenyl group attached to a 4-methylbenzene-1-sulfonate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pentachlorophenyl 4-methylbenzene-1-sulfonate typically involves the reaction of pentachlorophenol with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Pentachlorophenyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Oxidation and Reduction: The pentachlorophenyl group can undergo oxidation or reduction under specific conditions, leading to the formation of different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used to oxidize the pentachlorophenyl group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can lead to the formation of various substituted phenyl sulfonates, while oxidation and reduction can yield different chlorinated phenols or benzene derivatives.
Aplicaciones Científicas De Investigación
Pentachlorophenyl 4-methylbenzene-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on biological systems.
Industry: It is used in the development of functional materials, such as electrolytes for batteries, due to its unique chemical properties
Mecanismo De Acción
The mechanism by which Pentachlorophenyl 4-methylbenzene-1-sulfonate exerts its effects involves interactions with specific molecular targets. The sulfonate group can interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The pentachlorophenyl group can also participate in electron transfer reactions, affecting cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Pentachlorophenol: A related compound with similar reactivity but lacking the sulfonate group.
4-Methylbenzenesulfonyl Chloride: Another related compound used in the synthesis of sulfonate esters.
Uniqueness
Pentachlorophenyl 4-methylbenzene-1-sulfonate is unique due to the combination of the pentachlorophenyl and sulfonate groups, which confer distinct chemical and physical properties. This combination allows for a wide range of applications and reactivity that is not observed in the individual components .
Propiedades
Número CAS |
6845-38-1 |
|---|---|
Fórmula molecular |
C13H7Cl5O3S |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
(2,3,4,5,6-pentachlorophenyl) 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H7Cl5O3S/c1-6-2-4-7(5-3-6)22(19,20)21-13-11(17)9(15)8(14)10(16)12(13)18/h2-5H,1H3 |
Clave InChI |
VXPDKNCEACJTHB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl2-[4-(chloromethyl)-1,3-thiazol-2-yl]-2-methylpropanoate](/img/structure/B13559056.png)
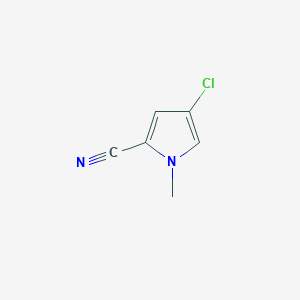


aminehydrochloride](/img/structure/B13559089.png)

![5-(Trifluoromethyl)-4,6,12-triazatricyclo[7.2.1.0,2,7]dodeca-2,4,6-triene](/img/structure/B13559102.png)
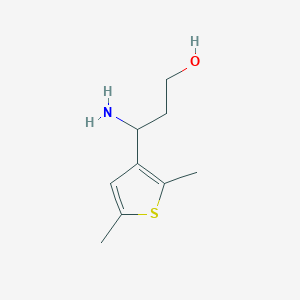

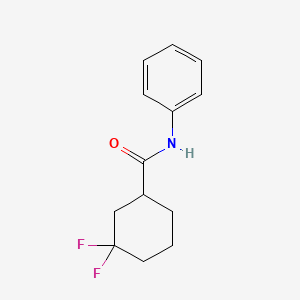
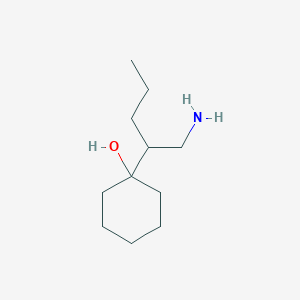

![2-{[(Tert-butoxy)carbonyl]amino}-2-[1-(difluoromethyl)cyclopropyl]aceticacid](/img/structure/B13559135.png)

